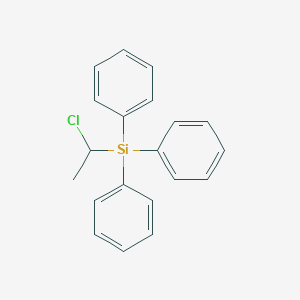

(1-Chloroethyl)triphenylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Chloroethyl)triphenylsilane is an organosilicon compound with the molecular formula C20H19ClSi. It is a derivative of triphenylsilane where one of the hydrogen atoms is replaced by a 1-chloroethyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1-Chloroethyl)triphenylsilane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Chloroethyl)triphenylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding ethyltriphenylsilane.

Oxidation Reactions: Oxidation of this compound can yield silanol or siloxane derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution: Various substituted triphenylsilane derivatives.

Reduction: Ethyltriphenylsilane.

Oxidation: Silanol or siloxane derivatives.

Applications De Recherche Scientifique

(1-Chloroethyl)triphenylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.

Biology: Employed in the study of silicon-based biochemistry and potential biomedical applications.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of (1-Chloroethyl)triphenylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-Cyclohexenyl)triphenylsilane

- Dichloromethyl)triphenylsilane

- (Diphenylmethyl)triphenylsilane

- (Pentachlorophenyl)triphenylsilane

- (Methylsulfonyl)triphenylsilane

- (Diphenylmethoxy)triphenylsilane

- (1-Propen-1-yl)triphenylsilane

- (Phenoxy)triphenylsilane

- (Allyloxy)triphenylsilane

- Pentamethylenebis(triphenylsilane)

Uniqueness

(1-Chloroethyl)triphenylsilane is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other triphenylsilane derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reduction is desired .

Activité Biologique

(1-Chloroethyl)triphenylsilane is an organosilicon compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C18H19ClSi. Its structure consists of a silicon atom bonded to three phenyl groups and one chloroethyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential effects, including antimicrobial properties, cytotoxicity against cancer cells, and roles in drug delivery systems. The following sections provide detailed insights into these activities.

Antimicrobial Properties

Studies have demonstrated that organosilanes, including this compound, exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or interfering with cellular processes. A notable study reported that derivatives of triphenylsilanes showed significant activity against various bacterial strains, suggesting that the chloroethyl substituent may enhance this effect through increased lipophilicity and membrane penetration .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS). A study focusing on the effects of silanes on human breast cancer cells found that triphenylsilanes could inhibit cell proliferation and promote cell death .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | ROS generation |

| A549 (Lung) | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Therapeutics

A recent investigation into the use of organosilanes in cancer therapy highlighted the effectiveness of this compound in combination with established chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that warrants further exploration .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the phenyl groups allows for effective incorporation into lipid membranes, leading to disruption and increased permeability.

- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to oxidative stress in cells, promoting apoptosis.

- Synergistic Effects : When used in conjunction with other therapeutic agents, it may enhance overall efficacy through multiple pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Chloroethyl)triphenylsilane, and how can reaction progress be monitored using spectroscopic techniques?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or silane alkylation. For example, reacting triphenylsilanol with 1-chloroethyl halides in anhydrous solvents (e.g., THF) under inert atmospheres is a standard route. Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (Rf values ~0.7) . 1H NMR is critical for structural validation: characteristic peaks include δ 1.42 ppm (d, J = 6.2 Hz, CH3) and δ 4.86 ppm (q, J = 6.2 Hz, CH) for the 1-chloroethyl moiety, alongside aromatic signals at δ 7.36–7.18 ppm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity with moisture and potential toxicity, handling requires:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Under inert gas (argon/nitrogen) in sealed, moisture-free containers .

- Waste Disposal : Neutralize with ethanol/water mixtures before disposal as halogenated waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the interaction mechanisms between this compound and mineral surfaces in flotation processes?

- Methodological Answer : DFT simulations optimize molecular geometry and calculate interaction energies between the compound and mineral surfaces (e.g., copper sulfide). Key steps include:

- Modeling : Build 3D structures using software like Gaussian or Materials Studio.

- Energy Calculations : Compare adsorption energies of this compound with traditional collectors (e.g., xanthates) to predict selectivity .

- Validation : Correlate simulations with experimental flotation recovery rates. For instance, higher interaction energy (-45 kJ/mol vs. -32 kJ/mol for xanthates) suggests stronger adsorption .

Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental results in studies involving this compound?

- Methodological Answer : Discrepancies often arise from idealized computational models vs. real-world conditions. To address this:

- Parameter Refinement : Adjust DFT settings (e.g., solvation models, basis sets) to mimic experimental conditions .

- Cross-Validation : Use multiple analytical techniques (e.g., FTIR for surface adsorption, XPS for elemental composition) to verify computational results .

- Error Analysis : Quantify uncertainties in both computational (e.g., ±5 kJ/mol) and experimental data (e.g., ±2% recovery rates) .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and add the compound in controlled amounts.

Monitor hydrolysis via GC-MS or HPLC to quantify degradation products (e.g., triphenylsilanol, chloroethane).

Calculate rate constants (k) using pseudo-first-order kinetics.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

- Methodological Answer : Variations in δ values (e.g., ±0.1 ppm) may stem from:

Propriétés

Formule moléculaire |

C20H19ClSi |

|---|---|

Poids moléculaire |

322.9 g/mol |

Nom IUPAC |

1-chloroethyl(triphenyl)silane |

InChI |

InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |

Clé InChI |

NYKXRPPIAOSBTK-UHFFFAOYSA-N |

SMILES canonique |

CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.